2-Bromo-5-methyl-isonicotinic acid
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Overview
Description
2-Bromo-5-methyl-isonicotinic acid: is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis and medicinal chemistry, mostly in the structural modification and synthesis of drug molecules .
Mode of Action
Brominated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Brominated compounds are known to participate in various organic reactions, which can affect multiple biochemical pathways .
Result of Action
It is known to be used in the synthesis of drug molecules, suggesting it may have a role in modulating biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-methyl-isonicotinic acid typically involves the bromination of 2-methylpyridine followed by carboxylation. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methyl-isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-5-methyl-isonicotinic acid is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and ligands for transition metal catalysis .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It can serve as a precursor for the synthesis of biologically active compounds .
Medicine: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-6-methylpyridine
- 2,5-Dibromopyridine
- 2,6-Dibromopyridine
- 6-Bromopyridine-3-carboxylic acid
- 6-Bromopyridine-2-carboxylic acid
Comparison: 2-Bromo-5-methyl-isonicotinic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ringCompared to other similar compounds, it offers a distinct set of properties that can be leveraged in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5-methylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCQENPTRUPNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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